molecular formula C7H3ClF5N B12070813 5-Chloro-2-(pentafluoroethyl)pyridine

5-Chloro-2-(pentafluoroethyl)pyridine

Cat. No.: B12070813
M. Wt: 231.55 g/mol
InChI Key: FQCWRGHASNZSMC-UHFFFAOYSA-N
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Description

5-Chloro-2-(pentafluoroethyl)pyridine is a halogenated and perfluorinated pyridine derivative characterized by a chlorine atom at the 5-position and a pentafluoroethyl (-C₂F₅) group at the 2-position of the pyridine ring.

Properties

IUPAC Name

5-chloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5N/c8-4-1-2-5(14-3-4)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCWRGHASNZSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(pentafluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .

Scientific Research Applications

Chemistry

5-Chloro-2-(pentafluoroethyl)pyridine serves as a building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows chemists to create derivatives with tailored properties.

  • Substitution Reactions : The fluorine atoms can be replaced with other functional groups under appropriate conditions.
  • Oxidation Reactions : Can participate in oxidation reactions to form pyridine N-oxides.

Biology

In biological research, this compound is being investigated for its potential as a bioactive molecule in drug discovery. The unique structure enhances its interaction with biological targets, which may modulate enzyme activities or receptor functions.

  • Therapeutic Properties : Studies have explored its anti-inflammatory and anticancer activities.
  • Bioavailability : The pentafluoroethyl group improves the compound's ability to penetrate biological membranes, potentially increasing metabolic stability.

Industry

The compound is utilized in the production of specialty chemicals and materials that require unique properties due to high fluorine content. Its applications extend to:

  • Agriculture : Investigated for use as a herbicide due to its selective patterns of herbicidal activity.
  • Material Science : Employed in developing advanced materials with enhanced thermal and chemical resistance.

Case Study 1: Drug Development

A study investigated the efficacy of 5-Chloro-2-(pentafluoroethyl)pyridine derivatives in targeting specific enzymes involved in inflammatory pathways. The results indicated that modifications to the pentafluoroethyl group significantly impacted binding affinity and biological activity, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Herbicide Efficacy

Research evaluated the herbicidal activity of 5-Chloro-2-(pentafluoroethyl)pyridine against various weed species. The findings demonstrated effective control over target weeds while minimizing damage to crop plants, highlighting its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pentafluoroethyl)pyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the pentafluoroethyl group and the chlorine atom influence the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Structural and Electronic Effects

Key substituents and their electronic impacts:

  • 5-Chloro-2-(pentafluoroethyl)pyridine : The -C₂F₅ group is bulkier and more electron-withdrawing than -CF₃, leading to greater inductive effects that polarize the pyridine ring. This enhances electrophilic substitution resistance but may improve binding affinity in bioactive molecules .
  • 5-Chloro-2-(trifluoromethyl)pyridine : The -CF₃ group provides moderate electron withdrawal, balancing reactivity and steric demands. It is a common motif in agrochemicals and pharmaceuticals (e.g., etoricoxib derivatives) .
  • Etoricoxib : Contains a 5-chloro-2-(6-methylpyridin-3-yl) core with a 4-methylsulfonylphenyl group. The sulfonyl group introduces strong polarity, contributing to its selective COX-2 inhibition .

Table 1: Substituent Effects and Molecular Properties

Compound Substituents Molecular Weight* Electronic Effect Key Applications
5-Chloro-2-(pentafluoroethyl)pyridine Cl, -C₂F₅ ~239.5 g/mol Strong electron-withdrawing Pharmaceutical intermediates
5-Chloro-2-(trifluoromethyl)pyridine Cl, -CF₃ ~197.5 g/mol Moderate electron-withdrawing Agrochemicals, drug synthesis
Etoricoxib Cl, methylpyridinyl, -SO₂Me ~358.8 g/mol Polar, COX-2 selectivity NSAID (anti-inflammatory)
5-Amino-2-(trifluoromethyl)pyridine NH₂, -CF₃ ~162.5 g/mol Electron-withdrawing (-CF₃) Toxic metabolite (neurotoxin)

*Calculated based on standard atomic weights.

Market and Industrial Relevance

  • 5-Chloro-2-(trifluoromethyl)pyridine : Dominates global markets due to applications in pesticides and drug intermediates. Production capacity is projected to grow at 6.2% CAGR (2020–2025) .
  • Fluorinated Pyridines : The pentafluoroethyl variant is niche but gaining traction in high-value pharmaceuticals, as fluorination improves drug half-life .

Biological Activity

5-Chloro-2-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has gained attention for its potential biological activity, particularly in medicinal chemistry and agrochemical applications. This compound is characterized by its unique structure, which includes a chloro substituent and a pentafluoroethyl group, contributing to its chemical properties and biological interactions.

  • Molecular Formula : C7H3ClF5N
  • Molecular Weight : 231.55 g/mol
  • CAS Number : 1816282-83-3
  • InChI Key : FQCWRGHASNZSMC-UHFFFAOYSA-N
  • Physical Form : Viscous liquid, yellow color

These properties suggest that the compound has a significant degree of fluorination, which is known to enhance lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of 5-Chloro-2-(pentafluoroethyl)pyridine can be attributed to its ability to interact with various biological targets. Fluorinated compounds often exhibit unique pharmacokinetic and pharmacodynamic profiles due to the presence of fluorine atoms, which can modulate binding affinity and selectivity towards specific receptors or enzymes.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features may allow it to bind effectively to receptors, potentially influencing signaling pathways.

Research Findings

Recent studies have explored the biological activity of similar fluorinated compounds, providing insights into the potential effects of 5-Chloro-2-(pentafluoroethyl)pyridine:

  • A study on fluorinated pyridines indicated that modifications at the 2-position can significantly affect anticancer activity against various cell lines, including leukemia and solid tumors .
  • Another investigation highlighted the role of fluorinated compounds in enhancing the efficacy of drugs by improving their metabolic stability and reducing degradation .

Case Study 1: Anticancer Activity

A series of fluorinated pyridine derivatives were tested for their cytotoxic effects against L1210 mouse leukemia cells. The results demonstrated that compounds with similar structural motifs exhibited potent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests that 5-Chloro-2-(pentafluoroethyl)pyridine could possess similar anticancer properties due to its structural similarities .

Case Study 2: Agrochemical Applications

Fluorinated compounds are frequently utilized in agrochemicals due to their enhanced biological activity and environmental stability. The synthesis of pyridine derivatives has been linked to the development of effective herbicides and fungicides, indicating that 5-Chloro-2-(pentafluoroethyl)pyridine may also serve as a precursor for agrochemical products .

Comparative Analysis

Property5-Chloro-2-(pentafluoroethyl)pyridineSimilar Compounds
Molecular Weight231.55 g/molVaries (typically lower)
Biological ActivityPotential anticancer and agrochemicalDiverse (depends on structure)
LipophilicityHighGenerally high for fluorinated
Metabolic StabilityEnhanced due to fluorinationVaries

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and waste management strategies for handling 5-Chloro-2-(pentafluoroethyl)pyridine in laboratory settings?

  • Methodology : Implement strict PPE requirements (N95 masks, gloves, eye protection) and ensure proper ventilation. Store the compound at 0–6°C in airtight containers to prevent degradation. Waste should be segregated and treated by certified hazardous waste services, as improper disposal may harm aquatic ecosystems (WGK 3 classification) .
  • Experimental Design : Conduct a risk assessment using Safety Data Sheets (SDS) to identify hazards (e.g., respiratory irritation, flammability at 113°C) and establish emergency response protocols for spills or exposure .

Q. How can researchers optimize synthetic routes for 5-Chloro-2-(pentafluoroethyl)pyridine?

  • Methodology : Explore regioselective functionalization methods, such as halogenation or fluorination of pyridine precursors. For example, Cottet and Schlosser (2004) demonstrated regioexhaustive functionalization of trifluoromethylpyridines using directed ortho-metallation, which could be adapted .
  • Data Analysis : Monitor reaction progress via HPLC or GC-MS to identify intermediates. Compare yields under varying conditions (e.g., temperature, catalyst loading) to optimize efficiency .

Q. What analytical techniques are suitable for characterizing 5-Chloro-2-(pentafluoroethyl)pyridine?

  • Methodology : Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity. X-ray crystallography (as in Acta Crystallogr. Sect. E studies) provides precise structural data, while FT-IR identifies functional groups .
  • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 5-Chloro-2-(pentafluoroethyl)pyridine in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura or Buchwald-Hartwig couplings with aryl boronic acids or amines. Compare reaction rates and yields using substituents with varying electronic profiles (e.g., electron-withdrawing vs. donating groups).
  • Data Contradiction Analysis : If unexpected regioselectivity occurs, use DFT calculations to map frontier molecular orbitals (FMOs) and identify steric clashes from the pentafluoroethyl group .

Q. What strategies mitigate contradictions in reported toxicity or environmental impact data for this compound?

  • Methodology : Conduct ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) under standardized OECD guidelines. Compare results with prior studies to identify discrepancies in test conditions (e.g., pH, temperature).
  • Advanced Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential, incorporating logP and molecular weight data .

Q. How can computational chemistry aid in predicting novel derivatives of 5-Chloro-2-(pentafluoroethyl)pyridine for medicinal applications?

  • Methodology : Perform virtual screening via molecular docking against target proteins (e.g., kinases). Use cheminformatics tools (e.g., Schrödinger Suite) to prioritize derivatives with optimal binding affinity and ADMET profiles.
  • Validation : Synthesize top candidates and validate bioactivity in vitro. For example, Ashford’s Dictionary highlights pyridine derivatives as intermediates for drugs like zopiclone, suggesting a scaffold for CNS-targeting molecules .

Q. What are the challenges in scaling up catalytic asymmetric syntheses involving this compound?

  • Methodology : Evaluate chiral catalysts (e.g., BINAP-metal complexes) in pilot-scale reactors. Monitor enantiomeric excess (ee) via chiral HPLC and troubleshoot racemization under high-temperature or high-pressure conditions.
  • Case Study : Reference regioselective functionalization studies (e.g., ) to adapt catalyst systems for large batches .

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